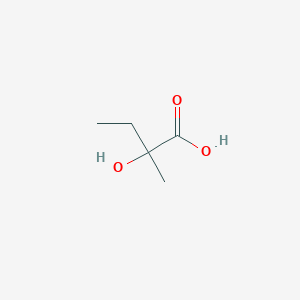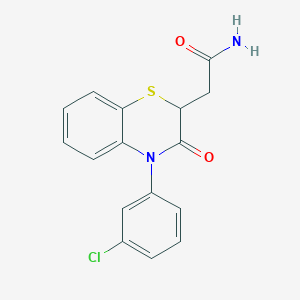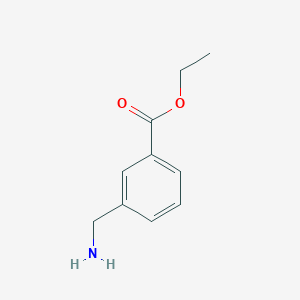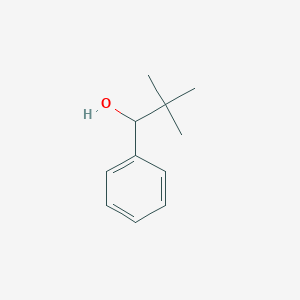
6-氯-2H-1,4-苯并恶唑-3(4H)-酮
描述
科学研究应用
化学合成和改性
6-氯-2H-1,4-苯并恶唑-3(4H)-酮一直是化学合成中关注的主题,特别是在其类似物的溴化和硝化中。研究已经探索了苯并恶唑酮环上特定位置的溴化和硝化条件,展示了其化学改性和合成各种衍生物的潜力(汉森、理查兹和罗萨斯,2003)。
植物化学和生态作用
在植物化学领域,苯并恶唑酮类的化合物,包括6-氯-2H-1,4-苯并恶唑-3(4H)-酮,因其生态作用而被广泛研究。这些化合物以其植物毒性、抗真菌、抗菌和拒食作用而闻名。产生苯并恶唑酮的植物的生态行为及其在化学防御机制中的作用是重要的研究领域(Macias等,2009)。
农业中的化感物质
苯并恶唑酮,包括6-氯衍生物,已从禾本科植物中分离出来,并因其抗菌和杀虫等生物特性而闻名。这些化合物因其在农业中的潜在用途而备受关注,特别是作为天然除草剂模型(Macias等,2006)。
药物化学
研究也已在药物化学领域进行,其中6-氯-2H-1,4-苯并恶唑-3(4H)-酮的衍生物已被评估用于各种药理活性,包括抗惊厥作用(De Marchi、Tamagnone和Torielli,1971)。
环境应用
该化合物因其在环境应用中的作用而受到研究,特别是在植物中降解三嗪方面。苯并恶唑酮(如6-氯-2H-1,4-苯并恶唑-3(4H)-酮)参与的植物对三嗪除草剂的抗性反应机制一直是人们感兴趣的话题(Willett等,2016)。
属性
IUPAC Name |
6-chloro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPIPKQQNRACHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309247 | |
| Record name | 6-Chloro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7652-29-1 | |
| Record name | 7652-29-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one and how does it influence its interactions?
A1: 6-Chloro-2H-1,4-benzoxazin-3(4H)-one displays a distinct molecular structure where the six-membered heterocyclic ring adopts a near screw boat conformation. [] This conformation, along with the presence of a chlorine atom at the 6th position, likely influences the molecule's overall shape and electron distribution. Furthermore, intermolecular hydrogen bonds between the N—H group of one molecule and the carbonyl oxygen (C=O) of another molecule are observed. [] These interactions contribute to the compound's packing arrangement in the solid state and could influence its physicochemical properties.
Q2: How does the introduction of a chlorine atom at the 6th position of the benzoxazinone ring affect its herbicidal activity?
A2: Research suggests that halogenation, particularly chlorination at the 6th position of the benzoxazinone ring, significantly enhances the compound's phytotoxic activity. [] Specifically, 6-Chloro-2H-1,4-benzoxazin-3(4H)-one (6Cl-D-DIBOA) exhibited potent herbicidal effects. [] This increased activity could be attributed to the chlorine atom's influence on the molecule's electronic properties, potentially affecting its binding affinity to target sites within plants. Further studies exploring structure-activity relationships could provide more specific insights into the mechanism behind this enhanced activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B188766.png)
![Methyl 2-[(ethoxycarbonyl)amino]benzoate](/img/structure/B188768.png)






![5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B188781.png)
